molecular formula C19H20N2O4S B15098860 5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B15098860
M. Wt: 372.4 g/mol
InChI Key: CVLCCGDWTYZMMM-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a carboxamide group, and a sulfamoylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine in the presence of coupling agents such as EDCI or DCC.

    Attachment of the Sulfamoylphenyl Moiety: The sulfamoylphenyl group is attached through a nucleophilic substitution reaction, where the benzofuran carboxamide derivative reacts with a sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the benzofuran ring or the sulfamoylphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, sulfonamides, and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a chloro and methoxy group instead of ethyl and methyl groups.

    5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: Contains a pyrazine ring instead of a benzofuran ring.

Uniqueness

5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzofuran ring and sulfamoylphenyl moiety contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

5-ethyl-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-3-13-6-9-17-16(10-13)12(2)18(25-17)19(22)21-11-14-4-7-15(8-5-14)26(20,23)24/h4-10H,3,11H2,1-2H3,(H,21,22)(H2,20,23,24)

InChI Key

CVLCCGDWTYZMMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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